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molecular formula C8H4F4O2 B115377 4-Fluoro-2-(trifluoromethyl)benzoic acid CAS No. 141179-72-8

4-Fluoro-2-(trifluoromethyl)benzoic acid

Cat. No. B115377
M. Wt: 208.11 g/mol
InChI Key: JUHPDXOIGLHXTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08377923B2

Procedure details

DMF (3 drops) and oxalyl chloride (2.55 ml) were added to a mixture of 4-fluoro-2-(trifluoromethyl)benzoic acid (5.50 g) and dichloromethane (50 ml), followed by stirring at room temperature for 3 hours. The reaction solution was added dropwise to a 2M methylamine-THF solution (17.3 ml) and a solution of triethylamine (5.55 ml) in dichloromethane (50 ml) under ice cooling, followed by stirring for 30 minutes and concentration under reduced pressure, addition of water and extraction with ethyl acetate. The organic layer was washed with water, saturated aqueous sodium bicarbonate solution and then saturated brine in this order, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was washed with diisopropylether to obtain 4-fluoro-N-methyl-2-(trifluoromethyl)benzamide (4.37 g) as a white solid.
Name
methylamine THF
Quantity
17.3 mL
Type
reactant
Reaction Step One
Quantity
5.55 mL
Type
reactant
Reaction Step Two
Quantity
2.55 mL
Type
reactant
Reaction Step Three
Quantity
5.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.[F:7][C:8]1[CH:16]=[CH:15][C:11]([C:12](O)=[O:13])=[C:10]([C:17]([F:20])([F:19])[F:18])[CH:9]=1.CN.C1COCC1.[CH2:28]([N:30](CC)CC)C>CN(C=O)C.ClCCl>[F:7][C:8]1[CH:16]=[CH:15][C:11]([C:12]([NH:30][CH3:28])=[O:13])=[C:10]([C:17]([F:20])([F:19])[F:18])[CH:9]=1 |f:2.3|

Inputs

Step One
Name
methylamine THF
Quantity
17.3 mL
Type
reactant
Smiles
CN.C1CCOC1
Step Two
Name
Quantity
5.55 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
2.55 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
5.5 g
Type
reactant
Smiles
FC1=CC(=C(C(=O)O)C=C1)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring for 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
concentration
ADDITION
Type
ADDITION
Details
under reduced pressure, addition of water and extraction with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water, saturated aqueous sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
saturated brine in this order, and dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
WASH
Type
WASH
Details
The residue was washed with diisopropylether

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1=CC(=C(C(=O)NC)C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.37 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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